
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring substituted with two 4-chlorophenyl groups and an ethyl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorobenzaldehyde with ethyl hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired triazolidine derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, reduced triazolidine derivatives, and substituted phenyl derivatives.
科学的研究の応用
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound in biological research.
Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can lead to the inhibition of enzyme activity or the disruption of protein function, resulting in its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
類似化合物との比較
2,5-Bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione can be compared with other similar compounds, such as:
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: This compound also contains 4-chlorophenyl groups but has an oxadiazole ring instead of a triazolidine ring. It exhibits different chemical and biological properties due to the presence of the oxadiazole ring.
2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole: Similar to the oxadiazole derivative, this compound has a thiadiazole ring and exhibits unique properties compared to the triazolidine derivative.
2,5-Bis(4-chlorophenyl)-1,3,4-triazole: This compound has a triazole ring and shows different reactivity and biological activities compared to the triazolidine derivative.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical reactivity and biological activities.
特性
分子式 |
C16H15Cl2N3S |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
2,5-bis(4-chlorophenyl)-5-ethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H15Cl2N3S/c1-2-16(11-3-5-12(17)6-4-11)19-15(22)21(20-16)14-9-7-13(18)8-10-14/h3-10,20H,2H2,1H3,(H,19,22) |
InChIキー |
YPHABXJTGXFUIR-UHFFFAOYSA-N |
正規SMILES |
CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


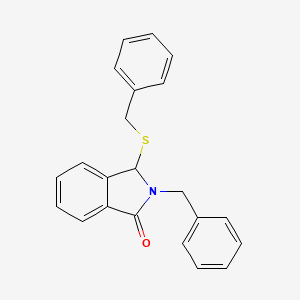
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)
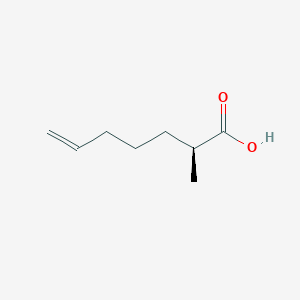
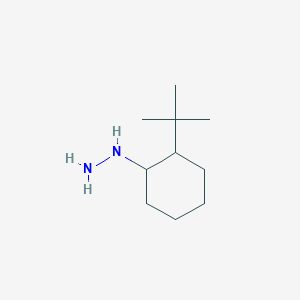
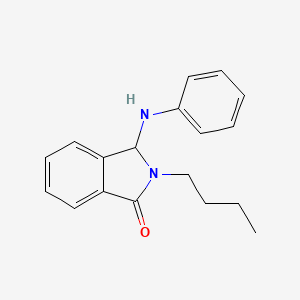
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
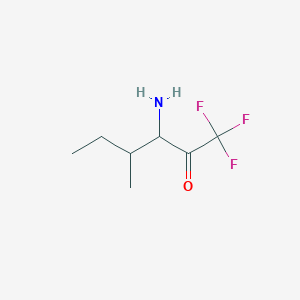
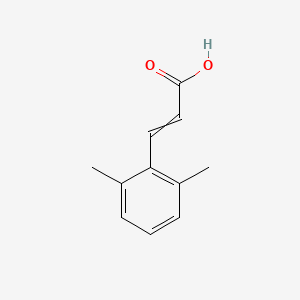
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
